S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate
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Overview
Description
S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate: is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with methanesulfonyl chloride under basic conditions. The reaction proceeds through the formation of a sulfonothioate intermediate, which is then converted to the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur species.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonothioate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and reduced sulfur compounds.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry: S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules .
Medicine: Tetrazole derivatives, including this compound, are explored for their pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the development of corrosion inhibitors, particularly for metals like aluminum .
Mechanism of Action
The mechanism of action of S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This compound can also interact with metal ions, forming stable complexes that can modulate biological and chemical processes .
Comparison with Similar Compounds
- 1-Phenyl-1H-tetrazole-5-thiol
- 1-Phenyl-1H-tetrazole-5-sulfonic acid
- 1-Phenyl-1H-tetrazole-5-sulfonamide
Uniqueness: S-(1-phenyl-1H-tetrazol-5-yl) methanesulfonothioate is unique due to its sulfonothioate group, which imparts distinct chemical reactivity and biological activity compared to other tetrazole derivatives. This functional group allows for specific interactions with nucleophiles and electrophiles, making it a versatile compound in synthetic and medicinal chemistry .
Properties
CAS No. |
63685-01-8 |
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Molecular Formula |
C8H8N4O2S2 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
5-methylsulfonylsulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C8H8N4O2S2/c1-16(13,14)15-8-9-10-11-12(8)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
VDKUMSRXEDMOAE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
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